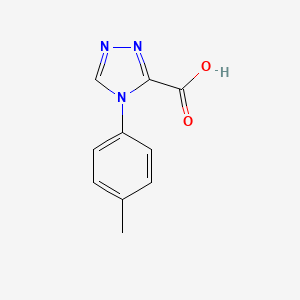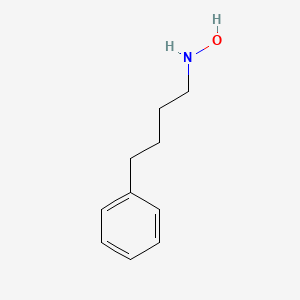
Benzenebutanamine, N-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-phenylbutyl)hydroxylamine: is an organic compound with the molecular formula C10H15NO It is a hydroxylamine derivative, characterized by the presence of a hydroxylamine group (-NH-OH) attached to a phenylbutyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reduction of Nitro Compounds: One common method for preparing N-(4-phenylbutyl)hydroxylamine involves the reduction of nitro compounds. For instance, nitrobenzene can be reduced using zinc dust in the presence of ammonium chloride and water. The reaction mixture is stirred vigorously, and the temperature is maintained at 60-65°C.
Amine Nucleophiles: Another method involves the reaction of amine nucleophiles with electrophiles such as benzoyl peroxide.
Industrial Production Methods: Industrial production of N-(4-phenylbutyl)hydroxylamine typically involves large-scale reduction processes using catalytic systems. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(4-phenylbutyl)hydroxylamine can undergo oxidation reactions to form nitroso compounds or nitrones.
Reduction: The compound can be reduced to form amines.
Substitution: N-(4-phenylbutyl)hydroxylamine can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Nitroso compounds, nitrones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry: N-(4-phenylbutyl)hydroxylamine is used as an intermediate in the synthesis of various organic compounds. Its unique reactivity makes it valuable in the preparation of complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, N-(4-phenylbutyl)hydroxylamine is studied for its potential as a radical scavenger and its ability to inhibit certain enzymes. It has shown promise in the development of new antimicrobial agents .
Industry: The compound is used in the production of polymers and other materials. Its reactivity with various functional groups makes it a versatile building block in industrial chemistry .
Mecanismo De Acción
N-(4-phenylbutyl)hydroxylamine exerts its effects primarily through its ability to donate or accept electrons, making it a potent radical scavenger. It interacts with molecular targets such as ribonucleotide reductase, inhibiting its activity and thereby affecting DNA synthesis in microorganisms . The compound’s hydroxylamine group is crucial for its reactivity, allowing it to participate in various redox reactions .
Comparación Con Compuestos Similares
Phenylhydroxylamine: Similar in structure but lacks the butyl chain.
N-phenylhydroxylamine: Another hydroxylamine derivative with a phenyl group.
Uniqueness: N-(4-phenylbutyl)hydroxylamine is unique due to its extended butyl chain, which imparts different physical and chemical properties compared to simpler hydroxylamine derivatives.
Propiedades
Fórmula molecular |
C10H15NO |
|---|---|
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
N-(4-phenylbutyl)hydroxylamine |
InChI |
InChI=1S/C10H15NO/c12-11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2 |
Clave InChI |
XUTPBEFGJJKJNC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCCNO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



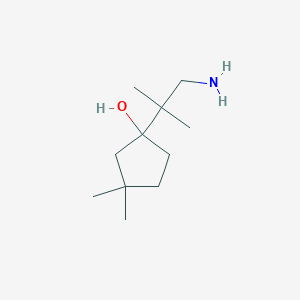
![5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane](/img/structure/B13185287.png)
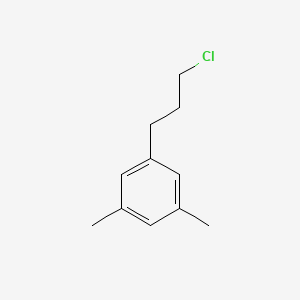
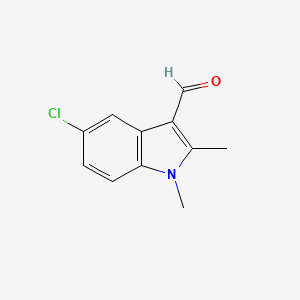
![4-(2-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13185316.png)

![3-[1-(2-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13185322.png)
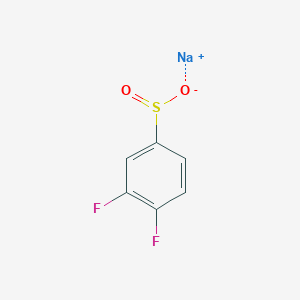
![(S)-1-([1,1'-Biphenyl]-4-yl)-2-aminoethanol](/img/structure/B13185330.png)


